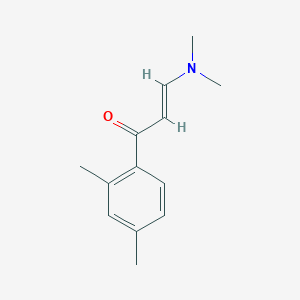
(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone
説明
“(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone” is a complex organic compound. It is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .
科学的研究の応用
Applications in Biological Studies
(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone, as a chemical compound, has been explored in various scientific research areas. One notable study involves the evaluation of acrylophenones against murine P388 leukemia, highlighting their potential in cancer research. This study found that certain derivatives of acrylophenones exhibited in vivo activity against lymphocytic leukemia in mice, suggesting their potential use in therapeutic applications (Dimmock et al., 1987).
Inhibition of Cellular Processes
Another study focused on interrupting signaling cascades in cells using nonpermeant acrylophenone derivatives. These compounds were introduced into cells via electroporation and demonstrated the ability to inhibit specific cellular processes, such as the activation of the extracellular signal-regulated kinase (ERK1/2) triggered by epidermal growth factor (EGF). This research provides insight into the use of acrylophenones in studying cellular mechanisms and could be beneficial in developing new therapeutic strategies (Brownell et al., 1998).
Photopolymerization Applications
In the field of polymer chemistry, acrylophenones, including derivatives similar to (E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone, have been utilized as photoinitiators in the polymerization of acrylic monomers. Studies have shown that these compounds can significantly enhance the efficiency of polymerization processes, leading to potential applications in materials science and engineering (Carlini et al., 1983).
Potential in Drug Discovery
Research has also been conducted on acrylophenone derivatives for their potential in drug discovery, particularly as inhibitors of specific cellular receptors. For instance, studies have shown that certain (alkylamino)methyl acrylophenones can act as selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. This discovery opens avenues for the development of new drugs targeting cancer and other diseases where tyrosine kinases play a crucial role (Traxler et al., 1995).
Applications in Molecular Synthesis
The compound has also been studied in the context of molecular synthesis. Research has been conducted on the preparation of related compounds and their reactions with electrophilic reagents, which is essential in the synthesis of novel organic molecules. This area of research is vital for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Mukaiyama et al., 1967).
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYWJYPFUKTSQM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



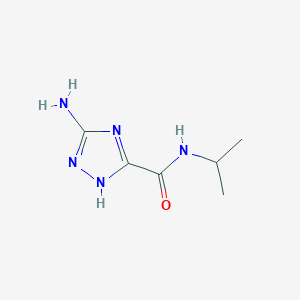
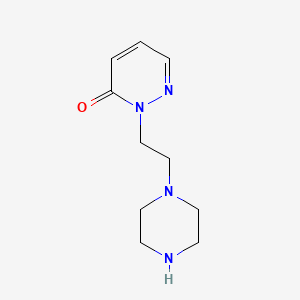
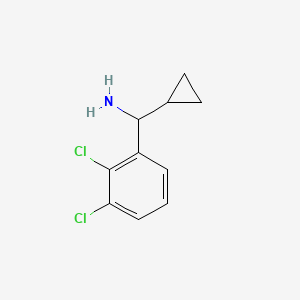
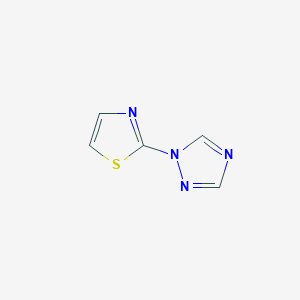
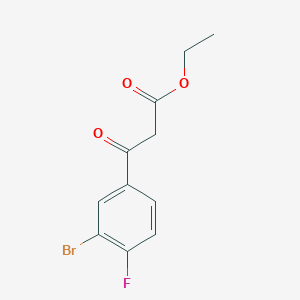
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401097.png)
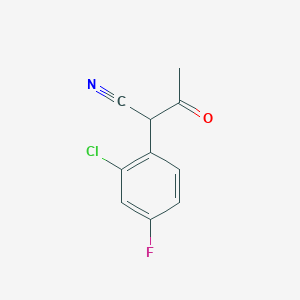
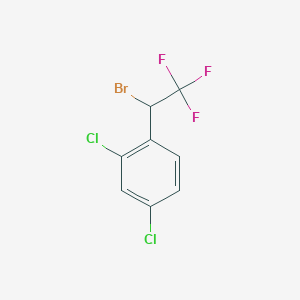
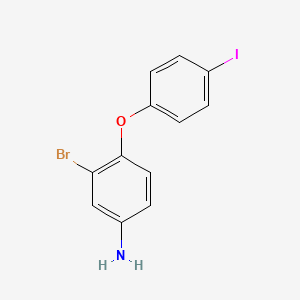
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
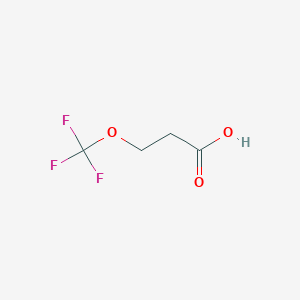
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)